molecular formula C5H8N2 B3258753 2-(Cyclopropylamino)acetonitrile CAS No. 30858-68-5

2-(Cyclopropylamino)acetonitrile

Cat. No.: B3258753
CAS No.: 30858-68-5
M. Wt: 96.13 g/mol
InChI Key: FSDQBPDUZVGCQQ-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)acetonitrile (CAS 30858-68-5) is a nitrile-containing organic compound with the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol . This chemical serves as a versatile building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles and other complex molecules relevant to pharmaceutical and materials research . Its structure features both a reactive nitrile group (-C≡N) and a cyclopropylamine moiety, which allows it to undergo various transformations, including cyanomethylation reactions . The compound is a clear, colorless liquid and requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at 2-8°C . As a reagent, it is valued for its application in the synthesis of novel compounds, leveraging the unique steric and electronic properties of the cyclopropyl group. This product is intended for research and development purposes only and is not classified as a medicinal product or medical device. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. Handle with appropriate precautions, as it may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopropylamino)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c6-3-4-7-5-1-2-5/h5,7H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDQBPDUZVGCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 2 Cyclopropylamino Acetonitrile Derivatives

Reactivity of the Cyclopropyl (B3062369) Group

The cyclopropyl group, particularly when activated by an adjacent amino group (a donor) and a cyanomethyl group (an acceptor), is susceptible to various ring-opening reactions. This "donor-acceptor" nature polarizes the cyclopropane (B1198618) ring, making it a versatile three-carbon building block in synthesis. nih.govbohrium.comnih.govresearchgate.net

Oxidative Ring-Opening Reactions

The cyclopropylamine (B47189) moiety can undergo single-electron transfer (SET) oxidation, which leads to the formation of a radical cation. This process significantly weakens the C-C bonds of the strained three-membered ring, facilitating its opening. The resulting intermediate is a distonic radical cation, which can then be trapped by various reagents. thieme-connect.de

Visible-light photoredox catalysis is a modern and effective method to initiate these transformations. thieme-connect.de In the presence of a photosensitizer, N-cyclopropylaniline derivatives, for example, are oxidized to their nitrogen radical cations. This is followed by an irreversible ring-opening, driven by the release of approximately 28 kcal/mol of ring-strain energy. thieme-connect.dersc.org This cleavage generates a stabilized radical intermediate that can participate in a variety of downstream chemical reactions. thieme-connect.de Electrochemical methods have also been employed for the oxidative ring-opening of N-cyclopropylamides, showcasing a green alternative that avoids external chemical oxidants. chemistryviews.org

Research on related N-cyclopropyl compounds has demonstrated several outcomes of oxidative ring-opening:

Oxoamination and Hydroheterofunctionalization : Photoredox-catalyzed ring-opening allows for the introduction of both an oxygen-based and a nitrogen-based functional group across the cleaved C-C bond. thieme-connect.de

Formation of Heterocycles : The radical intermediates generated from oxidative ring-opening can be trapped intramolecularly, leading to the formation of various heterocyclic structures, such as 1,3-oxazines from cyclopropylamides. chemistryviews.orgnih.govnih.gov

Mechanism-Based Inactivation of Enzymes : In biological systems, the oxidation of N-cyclopropylamines by enzymes like cytochrome P-450 can lead to ring-opening and the formation of reactive intermediates that covalently bind to the enzyme, causing inactivation. acs.org

Table 1: Examples of Oxidative Ring-Opening Reactions of Cyclopropylamine Derivatives
Substrate TypeConditionsKey IntermediateProduct TypeReference
Aryl CyclopropanesVisible-Light Photoredox Catalysis, NucleophileAryl Radical Cation1,3-Difunctionalized Products thieme-connect.de
N-CyclopropylamidesElectrochemical Oxidation, AlcoholRadical Cation1,3-Oxazines chemistryviews.org
N-Aryl CyclopropylaminesVisible-Light Photoredox Catalysis, OlefinRadical CationEnantioenriched Cyclopentylamines rsc.org
N-Cyclopropyl BenzylaminesCytochrome P-450Aminium RadicalRing-Opened Adducts acs.org

Nucleophile-Induced Ring-Opening Processes

The presence of the electron-donating amino group and the electron-withdrawing cyanomethyl group makes the cyclopropane ring in 2-(cyclopropylamino)acetonitrile derivatives electrophilic and thus susceptible to attack by nucleophiles. bohrium.comresearchgate.netnih.gov This reaction is a type of formal SN2 reaction or a methylene-extended Michael addition. nih.govmarquette.edu The reaction is often facilitated by Lewis or Brønsted acids, which activate the cyclopropane by coordinating to the acceptor group (nitrile) or protonating it, further enhancing its electrophilicity. nih.govnih.govresearchgate.net

The ring-opening typically proceeds with high regioselectivity, where the nucleophile attacks the carbon atom bearing the donor (amino) group. The reaction is driven by the release of ring strain. A wide variety of nucleophiles can be employed in these transformations.

Key Research Findings:

Catalysis : Scandium triflate (Sc(OTf)₃) and other Lewis acids are effective catalysts for these ring-opening reactions. acs.org Brønsted acids in polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) have also proven to be a general and powerful catalytic system. researchgate.net

Nucleophiles : A broad range of nucleophiles have been successfully used, including amines, indoles, azides, alcohols, thiophenols, and various carbon nucleophiles like dicarbonyl compounds. nih.govresearchgate.netacs.orgchempedia.info

Stereochemistry : When chiral cyclopropanes are used, the ring-opening can proceed with a high degree of stereospecificity, often with inversion of configuration at the carbon center attacked by the nucleophile. nih.gov

Table 2: Nucleophile-Induced Ring-Opening of Donor-Acceptor Cyclopropanes
Cyclopropane TypeNucleophileCatalyst/ConditionsProductReference
Donor-Acceptor Cyclopropane6-Amino-1,3-dimethyluracilSc(OTf)₃Pyrimido[4,5-b]azepines (after cyclization) acs.org
Nitro-substituted CyclopropaneAmines (e.g., Indole)Lewis Acid(3R)-3-(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine nih.gov
Aryl-substituted CyclopropaneArenes, Azides, AlcoholsBrønsted Acid / HFIP1,3-Functionalized Acyclic Compounds researchgate.net
Bicyclo[3.1.0]hexaneAcetic Acid / KOAcDMSORing-Opened Adduct for Carbovir Synthesis nih.gov

Electrophilic Transformations of the Cyclopropyl Ring

While less common for donor-acceptor cyclopropanes, the cyclopropane ring itself possesses π-character in its C-C bonds and can react with strong electrophiles. In the case of aminocyclopropanes, electrophilic attack can occur, although it often requires harsh conditions, such as superacids. For instance, studies on trans-2-phenylcyclopropylamine hydrochloride in superacid (CF₃SO₃H) have shown that protolytic cleavage of the cyclopropane ring can occur. nih.gov This reaction proceeds via the formation of a highly reactive ammonium-carbenium dication, which is then trapped by an arene nucleophile. Notably, the regioselectivity of this cleavage can be directed to the distal C₂-C₃ bond, a less common pathway compared to the cleavage of the vicinal bond adjacent to the activating group. nih.gov

Transformations Involving the Nitrile Functionality

The nitrile group (C≡N) in this compound is a versatile functional handle. Its carbon atom is electrophilic, and the nitrogen atom has a lone pair, allowing for a range of transformations. ntnu.no

Hydration and Hydrolysis Reactions to Amides

The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. This transformation can be catalyzed by either acid or base. doubtnut.comacs.orglumenlearning.com

Acid-Catalyzed Hydrolysis : Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile like water can then attack the carbon, leading to the formation of an amide intermediate after tautomerization and deprotonation. doubtnut.comlumenlearning.com Vigorous conditions (strong acid, heat) will typically lead to the full hydrolysis of the intermediate amide to the corresponding carboxylic acid. chemistrysteps.com

Base-Catalyzed Hydrolysis : Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion attacks the nitrile carbon directly. The resulting imidate anion is then protonated by water to give the amide. acs.org Milder conditions can sometimes be employed to selectively stop the reaction at the amide stage. For example, using sodium hydroxide in a mixed solvent system like methanol/dichloromethane or utilizing alkaline hydrogen peroxide can favor the formation of the primary amide over the carboxylic acid. arkat-usa.orgcommonorganicchemistry.com Eco-friendly methods using water extract of pomelo peel ash (WEPPA) as a basic medium have also been developed for the efficient hydration of nitriles to amides. nih.gov

The general mechanism for the acid-catalyzed hydrolysis of an acetonitrile (B52724) derivative to an amide is depicted below. researchgate.net

Protonation : The nitrile nitrogen is protonated by an acid.

Nucleophilic Attack : A water molecule attacks the electrophilic nitrile carbon.

Proton Transfer : A proton is transferred from the oxygen to the nitrogen.

Tautomerization & Deprotonation : The intermediate tautomerizes and is deprotonated to yield the stable amide.

Nucleophilic Additions to the Nitrile Carbon

The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon- and hydride-based nucleophiles.

Reaction with Organometallic Reagents : Grignard reagents (R-MgX) can add to the nitrile carbon to form an intermediate imine anion. masterorganicchemistry.comlibretexts.org Subsequent aqueous workup hydrolyzes this imine to a ketone. masterorganicchemistry.comlibretexts.org This provides a powerful method for C-C bond formation. However, the presence of the amine proton in this compound would complicate this reaction, as the Grignard reagent would first react as a base. Protection of the amine or the use of multiple equivalents of the Grignard reagent would be necessary. Studies on related β-aminonitriles have shown that these reactions can be challenging, sometimes resulting in low yields or elimination of the amino group. acs.org However, successful additions have been reported, particularly with less basic aminonitriles or by using specific organometallic reagents. acs.orgcdnsciencepub.com

Reduction to Amines : Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. The first addition forms an imine anion, which is then rapidly reduced further to a dianion intermediate. Aqueous workup protonates the dianion to yield the primary amine, in this case, 3-cyclopropylpropane-1,2-diamine. libretexts.org

Reactions of the Alpha-Hydrogens (α-Cyanocarbanion Chemistry)

The carbon atom adjacent to the nitrile group (-C≡N) in this compound is known as the alpha-carbon. The hydrogens attached to this carbon are referred to as alpha-hydrogens. The strong electron-withdrawing nature of the cyano group significantly increases the acidity of these alpha-hydrogens. byjus.com This heightened acidity facilitates their removal by a base, leading to the formation of a resonance-stabilized carbanion, specifically an α-cyanocarbanion or an enolate anion. uomustansiriyah.edu.iqyoutube.com

The negative charge in this anion is delocalized between the alpha-carbon and the nitrogen atom of the nitrile group, which stabilizes the conjugate base and makes its formation more favorable. uomustansiriyah.edu.iq This α-cyanocarbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. uomustansiriyah.edu.iqgoogle.com Key reactions involving this intermediate include alkylation and condensation.

Alkylation: The α-cyanocarbanion can react with alkyl halides in a nucleophilic substitution reaction to introduce an alkyl group at the alpha-position. google.comlibretexts.org This process is a fundamental method for elaborating the carbon skeleton of acetonitrile derivatives.

Condensation Reactions: The nucleophilic carbanion can also add to carbonyl compounds, such as aldehydes and ketones, in reactions analogous to the aldol (B89426) condensation. byjus.comuomustansiriyah.edu.iqjackwestin.com These reactions lead to the formation of β-hydroxy nitriles, which can sometimes undergo subsequent dehydration.

The table below summarizes the general reactivity of the alpha-hydrogens in α-aminoacetonitrile systems.

Reaction Type Reagent Intermediate Product Type
DeprotonationBase (e.g., LDA, NaH)α-CyanocarbanionAnionic Species
AlkylationAlkyl Halide (R-X)α-Cyanocarbanionα-Alkylated Acetonitrile
Aldol-type AdditionAldehyde/Ketone (R₂C=O)α-Cyanocarbanionβ-Hydroxy Nitrile

Reactivity of the Secondary Amine Group

The secondary amine group (-NH-) in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This functionality is a key site for a variety of chemical transformations.

The nucleophilic nitrogen of the secondary amine can readily react with electrophiles such as alkyl and acyl halides.

Alkylation: This reaction involves the treatment of the amine with an alkylating agent, like an alkyl halide, in the presence of a base. The outcome is the formation of a tertiary amine. However, a significant challenge in the alkylation of amines is the potential for polyalkylation, where the resulting tertiary amine, which is often still nucleophilic, reacts further with the alkylating agent to form a quaternary ammonium (B1175870) salt. libretexts.org

Acylation: The reaction with an acyl halide (e.g., an acid chloride, RCOCl) or an acid anhydride (B1165640) results in the acylation of the amine, producing an amide. libretexts.orgmasterorganicchemistry.com This reaction is typically robust and high-yielding. Unlike alkylation, polyacylation is generally not an issue because the resulting amide is significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group. libretexts.org

The following table provides an overview of these reactions.

Reaction Electrophilic Reagent Catalyst/Conditions Product Functional Group
AlkylationAlkyl Halide (R-X)BaseTertiary Amine
AcylationAcyl Halide (RCOCl)Typically none needed or a mild baseAmide
AcylationAcid Anhydride ((RCO)₂O)Typically none needed or a mild baseAmide

The secondary amine in this compound derivatives can participate in condensation reactions, particularly with carbonyl compounds. For instance, reaction with an aldehyde or ketone can lead to the formation of an iminium ion intermediate. This intermediate can be a key species in various cyclization reactions, leading to the formation of heterocyclic ring systems.

In related systems, the condensation of aminonitriles with other molecules containing reactive functional groups can initiate a cascade of reactions, ultimately forming complex cyclic structures. For example, the condensation of aryl acetonitriles with acrylonitrile (B1666552) has been shown to construct substituted cyclohexene (B86901) skeletons through a sequence of Michael additions and intramolecular condensation. nih.gov Similarly, acid-mediated condensation of aminoaryl ketones with aldehydes can yield fused heterocyclic systems like dihydrofuroquinolines. researchgate.net

The secondary amine group can be involved in various intramolecular rearrangements, often triggered by the specific structural features of the molecule and the reaction conditions. While specific examples for this compound are not extensively documented, analogous structures undergo rearrangements where the nitrogen atom acts as a nucleophile or participates in a migrating group. These rearrangements can be key steps in the synthesis of complex nitrogen-containing molecules. For instance, studies on C-cyclopropyl-N-methylnitrone, a related compound featuring a cyclopropyl group attached to a C-N bond, show its participation in [3+2] cycloaddition reactions, highlighting the unique reactivity imparted by the cyclopropyl moiety. scielo.org.mx

Complex Rearrangements and Cascades

Derivatives of this compound can be designed as precursors for complex molecular rearrangements and reaction cascades, leading to the efficient synthesis of intricate molecular architectures.

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgresearchgate.net This transformation proceeds through a key isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com The reaction is typically initiated by treating the amide with bromine in a basic aqueous solution. masterorganicchemistry.com

The generally accepted mechanism involves the following steps:

N-Bromination: The primary amide is deprotonated by the base and then reacts with bromine to form an N-bromoamide. wikipedia.org

Anion Formation: A second deprotonation at the nitrogen atom yields a bromoamide anion. wikipedia.org

Rearrangement: This anion undergoes rearrangement where the alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen atom, displacing the bromide ion. This concerted step results in the formation of an isocyanate. wikipedia.org

Hydrolysis: In an aqueous medium, the isocyanate is hydrolyzed to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine and carbon dioxide. wikipedia.org

A significant variation of this reaction involves trapping the highly reactive isocyanate intermediate with other nucleophiles instead of water. wikipedia.org When the reaction is carried out in the presence of an alcohol, a stable carbamate (B1207046) is formed. masterorganicchemistry.comnih.gov This variant is particularly useful in synthetic chemistry for installing protected amine groups. nih.gov

Mechanistic studies have explored this process in detail. For example, the Hofmann rearrangement of various amides has been achieved using reagents like phenyliodoso acetate (B1210297) in methanolic potassium hydroxide to yield methyl carbamates in excellent yields. nih.gov This demonstrates the efficient trapping of the isocyanate intermediate by methanol. nih.gov Recent advancements have also focused on developing greener and more efficient methods, such as electrooxidative Hofmann rearrangements, to generate and trap these intermediates. nih.gov

The key steps of the Hofmann rearrangement are outlined below.

Step Description Key Intermediate
1Deprotonation of the amide followed by reaction with a halogenating agent (e.g., Br₂).N-Haloamide
2Deprotonation of the N-haloamide.N-Haloamide Anion
3Rearrangement with loss of the halide ion.Isocyanate
4Nucleophilic attack on the isocyanate (e.g., by H₂O or ROH).Carbamic Acid or Carbamate
5Decarboxylation (if carbamic acid is formed).Primary Amine

Tandem Reaction Sequences for Advanced Scaffolds

The strategic design of tandem reactions, also known as cascade or domino reactions, offers a powerful and efficient methodology for the construction of complex molecular architectures from relatively simple starting materials in a single synthetic operation. wikipedia.org These processes, where multiple bond-forming events occur sequentially without the isolation of intermediates, are highly valued in organic synthesis for their atom economy, reduced waste generation, and ability to rapidly build molecular complexity. wikipedia.org In the context of this compound and its derivatives, the inherent reactivity of the cyclopropylamine moiety can be harnessed as a linchpin in tandem sequences to forge advanced polycyclic and heterocyclic scaffolds.

While specific literature detailing tandem reactions of this compound is not extensively documented, the reactivity of analogous N-aryl cyclopropylamines provides a clear precedent for the types of transformations that could be developed for this class of compounds. A notable example is the formal [3+2] cycloaddition of N-aryl cyclopropylamines with α,β-unsaturated carbonyl compounds, which proceeds via a photochemical single-electron transfer (SET) pathway. chemrxiv.org This reaction serves as an excellent model for potential tandem sequences involving this compound derivatives.

This type of tandem reaction is particularly valuable as it allows for the stereoselective construction of multiple new bonds and stereocenters in a single step. The scope of such reactions can be broad, accommodating various substituents on both the cyclopropylamine and the unsaturated partner, thus enabling the synthesis of a diverse library of complex aminocycloalkyl compounds.

The following table summarizes the findings for the photochemical [3+2] cycloaddition of N-aryl cyclopropylamines with various α,β-unsaturated systems, illustrating the potential for these tandem reactions to generate advanced scaffolds. chemrxiv.org

Table 1: Photochemical Formal [3+2] Cycloaddition of N-Aryl Cyclopropylamines with α,β-Unsaturated Carbonyl Systems chemrxiv.org

EntryN-Aryl Cyclopropylamine (1)α,β-Unsaturated System (2)Product (3)Yield (%)Diastereomeric Ratio (d.r.)
1N-phenylcyclopropanamine (1a)Methyl acrylate (B77674) (2a)Methyl 1-phenyl-3-aminocyclopentane-1-carboxylate (3aa)951:1
2N-phenylcyclopropanamine (1a)N-phenylmaleimide (2n)3a,4,6a,7-Tetrahydro-1-phenyl-1H-cyclopenta[c]pyrrole-4,6(5H)-dione (3an)75endo major
3N-(4-methoxyphenyl)cyclopropanamine (1b)Methyl acrylate (2a)Methyl 1-(4-methoxyphenyl)-3-aminocyclopentane-1-carboxylate (3ba)981:1
4N-(o-tolyl)cyclopropanamine (1k)Methyl acrylate (2a)Methyl 1-(o-tolyl)-3-aminocyclopentane-1-carboxylate (3ka)841:1
5N-naphthalen-2-ylcyclopropanamine (1l)Methyl acrylate (2a)Methyl 1-(naphthalen-2-yl)-3-aminocyclopentane-1-carboxylate (3la)991:1
6N-phenylcyclopropanamine (1a)Cyclohex-2-en-1-one (2m)3a,4,5,6,7,7a-Hexahydro-1-phenyl-1H-inden-4-amine (3am)31endo major

The data presented in Table 1 demonstrates that the N-aryl group plays a crucial role in the single-electron transfer process, and a variety of electronically and sterically diverse N-aryl cyclopropylamines can participate effectively in this tandem cycloaddition. chemrxiv.org Furthermore, the reaction accommodates different types of electron-poor alkenes, leading to a range of functionalized cyclopentylamine (B150401) derivatives. The formation of the endo-diastereomer as the major product with cyclic dienophiles such as N-phenylmaleimide and cyclohexenone highlights the potential for stereochemical control in these transformations. chemrxiv.org

Extrapolating from these findings, it is conceivable that this compound derivatives could undergo similar tandem reaction sequences. The nitrile group, being electron-withdrawing, might influence the electronic properties of the amine and its propensity to undergo the initial SET process. Moreover, the nitrile functionality in the resulting advanced scaffolds would serve as a versatile handle for further chemical transformations, enabling the synthesis of even more complex and diverse molecular structures. The development of such tandem reactions starting from this compound would represent a significant advancement in the synthetic utility of this compound, providing a streamlined entry into novel and potentially biologically active polycyclic systems.

Advanced Spectroscopic and Computational Analysis for Structural and Mechanistic Elucidation

Application of Advanced NMR Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. encyclopedia.pubresearchgate.net For 2-(Cyclopropylamino)acetonitrile, NMR studies are crucial for confirming the connectivity of the atoms and for investigating dynamic processes such as conformational changes and tautomerism. While specific advanced NMR studies on this particular molecule are not widely available in the literature, the principles of NMR can be applied to predict the expected spectral features and to design experiments for its detailed analysis.

Prototropic tautomerism involves the migration of a proton, leading to isomers that are in equilibrium. indexcopernicus.comclockss.org In the case of this compound, a potential equilibrium between the amino form (I) and the imino form (II) could exist.

Tautomeric forms of this compoundFigure 1.

The existence and position of this equilibrium can be investigated using NMR spectroscopy. encyclopedia.pub In many α-aminonitriles, the amino tautomer is significantly more stable and is the only form observed under typical conditions. However, the presence of different tautomers can be highly dependent on the solvent and temperature. researchgate.netresearchgate.net

Advanced NMR techniques, such as variable temperature NMR, could provide evidence for the existence of the imino tautomer. By monitoring the ¹H and ¹³C chemical shifts as a function of temperature, changes in the equilibrium position can be detected. encyclopedia.pub Furthermore, specialized techniques like Deuterium-Induced Isotope Shifts (DIS) in ¹³C NMR can be a powerful tool to unambiguously identify the predominant tautomeric form in solution. psu.edu While direct experimental data on this compound is scarce, studies on similar systems, such as 2-acylaminopyridines, have successfully used these methods to confirm the dominance of the amide form. psu.edu Theoretical studies on related heterocyclic systems also highlight the importance of considering tautomerism. nih.gov

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₅H₈N₂, the expected monoisotopic mass is 96.06875 Da. uni.luamericanelements.com High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high accuracy.

Adductm/z (Predicted)
[M+H]⁺97.076026
[M+Na]⁺119.05797
[M+K]⁺135.03191
[M+NH₄]⁺114.10257

Data sourced from PubChemLite. uni.lu

In chemical reactions, mass spectrometry can be used to monitor the progress of a reaction by observing the disappearance of the reactant ion and the appearance of the product ion. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions, which can help to confirm the structure of reaction products. Acetonitrile (B52724) itself is used in some chemical ionization mass spectrometry techniques to locate double bonds in molecules. nih.gov

Infrared and Raman Spectroscopy for Functional Group Analysis and Bonding Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These techniques are excellent for identifying the functional groups present in a molecule. For this compound, the key vibrational modes would be associated with the N-H bond of the secondary amine, the C-H bonds of the cyclopropyl (B3062369) and methylene (B1212753) groups, and the C≡N bond of the nitrile group.

The nitrile (C≡N) stretching vibration is typically a sharp and intense band in the IR spectrum, appearing in the range of 2260-2240 cm⁻¹. uchicago.educhemicalbook.com The position of this band can be sensitive to the electronic environment. nih.gov The N-H stretching vibration of the secondary amine is expected to appear as a weaker band in the region of 3500-3300 cm⁻¹. The C-H stretching vibrations of the aliphatic groups will be observed around 3000-2850 cm⁻¹.

Raman spectroscopy would also be expected to show a strong band for the C≡N stretch. ias.ac.in The complementary nature of IR and Raman spectroscopy can provide a more complete picture of the vibrational properties of the molecule. researchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
N-H (Secondary Amine)Stretch3500 - 3300Weak to Medium
C-H (Cyclopropyl, Methylene)Stretch3000 - 2850Medium to Strong
C≡N (Nitrile)Stretch2260 - 2240Medium to Strong, Sharp
N-HBend1650 - 1550Variable

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov There are currently no publicly available crystal structures for this compound.

If a suitable crystal could be grown, X-ray diffraction analysis would precisely determine the three-dimensional arrangement of the atoms. This would confirm the geometry of the cyclopropyl ring and the conformation of the aminoacetonitrile (B1212223) side chain. Furthermore, analysis of the crystal packing would reveal any hydrogen bonding or other intermolecular forces that stabilize the solid-state structure. imist.ma

Quantum Chemical and Computational Studies

In the absence of extensive experimental data, quantum chemical calculations provide a powerful means to predict the properties of molecules.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict a variety of molecular properties, including geometries, energies, and spectroscopic parameters. frontiersin.orgmdpi.comunic.ac.cy DFT calculations could be employed to study this compound in several ways:

Molecular Dynamics Simulations for Mechanistic Pathways

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe molecular motion over time, providing invaluable insights into reaction pathways that are often difficult to capture experimentally. For a molecule like this compound, MD simulations can elucidate the intricate steps of its formation and subsequent reactions.

One of the primary synthetic routes to α-aminonitriles is the Strecker reaction. nih.govmdpi.com This reaction typically involves an aldehyde, an amine, and a cyanide source. A plausible mechanism that can be investigated using MD simulations involves the initial condensation of the amine and aldehyde to form an imine, followed by the nucleophilic attack of the cyanide ion. nih.gov

MD simulations can model this process by:

Tracking Reactant Trajectories: Following the paths of the individual reactant molecules (e.g., cyclopropylamine (B47189), glyoxal, and a cyanide source) in a simulated solvent box.

Identifying Transition States: Observing the formation of high-energy transition states, such as the one for the cyanide addition to the imine carbon.

Solvent Effects: Revealing the role of solvent molecules in stabilizing intermediates and transition states through hydrogen bonding and other intermolecular interactions.

For instance, in the context of related nitrile-containing compounds, MD simulations have been employed to study their interactions with biological molecules, such as the reaction of nitriles with cysteine residues in proteins. nih.govresearchgate.net These studies refine the understanding of the binding geometry and the reaction energy barriers. Similarly, MD simulations could model the hydrolysis of the nitrile group in this compound to form the corresponding amino acid, a key transformation for this class of compounds. nih.gov

While specific parameters for this compound would need to be developed or obtained from quantum mechanical calculations, the general principles of MD simulations provide a powerful framework for dissecting its reaction mechanisms at an atomic level of detail.

Table 1: Key Steps in the Formation of α-Aminonitriles Amenable to MD Simulation

Reaction Step Description Information from MD Simulation
Imine Formation Condensation of an amine and an aldehyde. Role of catalysts, solvent-assisted proton transfer, orientation of reactants.
Cyanide Addition Nucleophilic attack of a cyanide source on the imine. Trajectory of the cyanide ion, geometry of the transition state, energy barrier of the reaction.
Hydrolysis Conversion of the nitrile to a carboxylic acid. Role of water molecules, mechanism of proton transfer, stability of intermediates.

Prediction of Stereochemical Outcomes and Selectivity in Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the stereochemical outcomes of chemical reactions. For transformations involving this compound that could lead to stereoisomers, these predictive calculations are essential for understanding and controlling the reaction's selectivity.

Although there is a lack of specific computational studies on the stereoselectivity of this compound reactions, the principles can be illustrated through the analysis of analogous systems. For many organic reactions, the formation of one stereoisomer over another is determined by the relative energies of the transition states leading to each product.

DFT calculations can be used to:

Model Transition State Geometries: Determine the three-dimensional structure of the transition states for the formation of different stereoisomers.

Calculate Activation Energies: Compute the energy barriers for each reaction pathway. The pathway with the lower activation energy will be kinetically favored, leading to the major product.

Analyze Catalyst-Substrate Interactions: In catalyzed reactions, understand how a chiral catalyst interacts differently with the substrate to favor the formation of one enantiomer.

For example, in the context of aza-Henry reactions, which can produce chiral α,β-diamino compounds, DFT calculations have been used to explain the diastereoselectivity and enantioselectivity observed with different catalysts. nih.gov These studies model the non-covalent interactions, such as hydrogen bonds and dispersion forces, between the catalyst and the substrates, which ultimately dictate the stereochemical outcome.

In a hypothetical reaction where this compound acts as a nucleophile, its addition to a prochiral electrophile could result in a mixture of diastereomers. DFT calculations could predict the likely product ratio by comparing the transition state energies for the formation of each diastereomer.

Table 2: Computational Parameters for Predicting Stereoselectivity

Parameter Description Significance
Transition State Energy (ΔG‡) The Gibbs free energy of activation for a reaction pathway. A lower ΔG‡ indicates a faster reaction rate and the kinetically favored product.
Dihedral Angles Specific angles between planes of atoms in the transition state. Can reveal the steric and electronic factors controlling the approach of reactants.
Non-Covalent Interactions Hydrogen bonds, van der Waals forces, and π-stacking in the transition state. These interactions can stabilize one transition state over another, leading to selectivity.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. Provides insight into the reactivity and the nature of the electronic transition.

By applying these computational tools, chemists can gain a predictive understanding of the transformations of this compound, guiding the design of synthetic routes to achieve desired stereochemical outcomes.

Applications in Advanced Organic Synthesis

Utilization as a Key Building Block for Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The synthesis of these structures often relies on versatile building blocks that can be elaborated into the desired scaffolds. While the direct application of 2-(Cyclopropylamino)acetonitrile in the synthesis of some specific heterocyclic systems is a niche area of study, the reactivity of N-substituted aminoacetonitriles provides a basis for its potential use in constructing a range of important heterocyclic cores.

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds

The pyrazolo[1,5-a]pyrimidine framework is a privileged scaffold in drug discovery. The conventional synthesis of these systems often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.netnih.gov For example, multi-step reaction sequences starting from materials like 5-amino-3-methylpyrazole are commonly employed to build the fused heterocyclic system. nih.gov While direct synthesis from this compound is not prominently documented, its structure suggests potential as a precursor to intermediates required for this synthesis.

Construction of Substituted Benzimidazoles

Benzimidazoles are another critical class of heterocyclic compounds with a wide array of biological activities. Established synthetic routes typically involve the cyclocondensation of o-phenylenediamines with aldehydes or carboxylic acid derivatives. scirp.org A review of synthetic methods indicates that synthons like 1H-benzimidazole-2-acetonitriles can be used to create more complex, fused benzimidazole (B57391) systems, such as pyrido[1,2-a]benzimidazoles. kau.edu.saresearchgate.net This highlights the utility of the cyanomethyl group in building such structures. For instance, 2-(cyanomethyl)-benzimidazoles can be prepared and subsequently undergo reactions like Knoevenagel condensation to yield fused heterocyclic products. kau.edu.samdpi.com

Preparation of Functionalized Pyridine (B92270) Derivatives

The synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed for its construction. baranlab.orgijnrd.orgscribd.com These include condensation reactions, such as the Hantzsch synthesis, and cycloaddition approaches. baranlab.orgscribd.com The use of acetonitrile (B52724) derivatives is a known strategy; for example, 1-cyanomethylpyridinium salts can be used to prepare 2-aminopyridines. baranlab.org While specific examples employing this compound are not widely reported, the general reactivity patterns of related molecules suggest its potential utility in this area.

Synthesis of Chromene Derivatives

Chromene scaffolds are present in many natural products and pharmacologically active molecules. A common and efficient method for their synthesis is the one-pot, three-component reaction involving an aldehyde, malononitrile, and a phenol (B47542) derivative. nih.govrsc.orgresearchgate.net Research has also shown that substituted acetonitriles, such as 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, can react with aromatic aldehydes and dimedone to form substituted 4H-chromenes, demonstrating the feasibility of using complex acetonitriles in such multi-component reactions. researchgate.net

Routes to Purine (B94841) Analogues

Purine analogues are a class of antimetabolites that mimic natural purines and are widely used in medicine, particularly as anticancer and antiviral agents. researchgate.netwikipedia.org The synthesis of these molecules can be complex, often starting from pre-formed pyrimidine (B1678525) or imidazole (B134444) rings. nih.govresearchgate.netnih.gov For instance, the Traube synthesis involves annulating an imidazole ring onto an ortho-diaminopyrimidine. nih.gov The structural components of this compound could potentially be incorporated into precursors for purine synthesis, although direct routes are not extensively documented in mainstream literature.

Role in the Preparation of Non-Canonical Amino Acid Analogues

Non-canonical amino acids (ncAAs) are crucial tools for chemical biology and drug development, allowing for the introduction of novel chemical functionalities into peptides and proteins. nih.gov The synthesis of ncAAs is a significant area of research, with methods being developed to modify the side chains of existing amino acids or to build them from scratch. nih.gov The incorporation of these ncAAs into proteins can be achieved through techniques like genetic code expansion. nih.gov The structural features of this compound, particularly the cyclopropylamine (B47189) moiety, make it an interesting, albeit not widely explored, starting point for the synthesis of novel ncAA analogues.

Synthesis of Cyclopropane-Containing Amino Acids

Cyclopropane-containing amino acids are of significant interest to medicinal chemists as they can induce specific conformational constraints in peptides, enhancing metabolic stability and biological activity. nih.govwipo.int These non-canonical amino acids are integral to a number of bioactive natural products and have been incorporated into pharmaceutical agents. acs.org

The synthesis of cyclopropane (B1198618) amino acids can be approached through various strategies, including the cyclopropanation of dehydroamino acid derivatives and the use of cyclopropanone (B1606653) surrogates. nih.gov A prominent and classical method for amino acid synthesis is the Strecker reaction, which involves the one-pot, multi-component reaction of an aldehyde or ketone, ammonia (B1221849) or an amine, and a cyanide source to form an α-aminonitrile intermediate. encyclopedia.pub Subsequent hydrolysis of the nitrile group furnishes the desired amino acid.

Given this precedent, this compound could theoretically serve as a valuable starting material for the synthesis of novel, substituted cyclopropane amino acids. The hydrolysis of its nitrile functional group would lead to the formation of a cyclopropane-containing glycine (B1666218) derivative. Furthermore, the aminonitrile structure itself presents opportunities for more complex transformations. For instance, it could be utilized as a key intermediate in divergent synthetic strategies to prepare a variety of multifunctional cyclopropanes. acs.org An expedient synthesis of cyclopropane β-amino acid derivatives has been reported starting from cyclopropanone surrogates, which undergo olefination followed by an aza-Michael reaction, highlighting the utility of cyclopropyl (B3062369) intermediates in constructing these valuable building blocks. nih.gov

Catalytic Applications and Ligand Development

The development of novel catalysts and ligands is a cornerstone of modern synthetic chemistry, enabling efficient and selective transformations. The molecular structure of this compound contains features that suggest its potential for evaluation in catalytic systems.

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. encyclopedia.pubmdpi.com These reactions are prized for their atom economy and efficiency. The outcome of MCRs is often dependent on the catalyst employed, which can control the reaction pathway and selectivity. mdpi.comresearchgate.net

Asymmetric catalysis, which utilizes chiral catalysts to produce enantiomerically enriched products, is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules. Chiral cyclopropane rings are considered key pharmacophores, and building blocks containing these motifs are valuable for drug discovery. nih.gov

The development of chiral catalysts often relies on the use of scaffolds derived from readily available chiral starting materials. While this compound is itself achiral, it represents a cyclopropylamino scaffold that could be a starting point for the development of new chiral ligands. For instance, resolution of a racemic derivative or the introduction of a chiral element through synthetic modification could yield an enantiopure ligand. The cyclopropyl group can enforce a rigid conformation, which is often a desirable feature in a chiral ligand as it can lead to more effective stereochemical communication during the catalytic cycle. Research has demonstrated the development of highly stereoselective biocatalytic strategies for synthesizing keto-functionalized cyclopropanes, which can be diversified into a variety of structurally diverse and enantiopure cyclopropane scaffolds. nih.gov This illustrates the potential for creating valuable chiral building blocks from cyclopropane-containing precursors, a strategy that could conceptually be applied to derivatives of this compound for the generation of novel chiral catalysts.

Theoretical and Mechanistic Investigations of 2 Cyclopropylamino Acetonitrile Reactivity

Electronic Effects of the Cyclopropyl (B3062369) Group on Adjacent Functionalities

The cyclopropyl group exhibits unique electronic properties, behaving in some respects like a carbon-carbon double bond. stackexchange.comyoutube.com Its Walsh orbitals have significant p-character, allowing for conjugation with adjacent π-systems or p-orbitals. The cyclopropyl group is generally considered a good π-electron donor but a poor π-electron acceptor. stackexchange.com

This electron-donating ability can significantly influence the reactivity of the adjacent amino group in 2-(cyclopropylamino)acetonitrile. It can stabilize an adjacent positive charge, for example, a carbocation formed during a reaction, provided there is proper orbital alignment. stackexchange.com This neighboring group participation can lead to significant rate enhancements in solvolysis reactions, sometimes making the cyclopropyl group more effective than a double bond. youtube.com

However, the extent of this electronic interaction is highly dependent on the geometry and orientation of the cyclopropyl ring relative to the adjacent functional group. youtube.com The ability of a cyclopropane (B1198618) ring to transmit conjugation is a subject of some debate, with evidence suggesting it may occur in excited states or during chemical reactions rather than in the ground state. stackexchange.com Computational studies on related systems show that the electronic effect of the cyclopropyl group, often acting as an electron-donating group (EDG), can polarize adjacent double bonds and dictate the regioselectivity of cycloaddition reactions. nih.gov

Solvent Effects and Reaction Optimization Studies

The choice of solvent can profoundly influence the rate, mechanism, and outcome of reactions involving this compound by differentially solvating the ground state, transition state, and products. wikipedia.orgnih.govrsc.org Solvents can affect reactivity through their polarity, dielectric constant, and specific interactions like hydrogen bonding. wikipedia.orgucalgary.ca

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the amine and nitrile functionalities. ucalgary.ca Solvation of the amine's lone pair can decrease its nucleophilicity. chemistrysteps.com For SN1-type reactions, polar protic solvents are effective at stabilizing charged intermediates like carbocations. ucalgary.ca

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents possess dipoles but cannot donate hydrogen bonds. ucalgary.ca They are less effective at solvating anions, leaving nucleophiles "naked" and more reactive, which can accelerate SN2 reactions. ucalgary.ca Studies on phospho group transfers show that moving from water to a dipolar aprotic solvent like DMSO can cause dramatic rate accelerations, primarily due to the stabilization of the transition state. nih.gov

Reaction optimization for a process involving this compound would involve screening various solvents to find the optimal balance of solubility and reactivity. For example, in Strecker-type reactions to synthesize α-aminonitriles, conditions can range from aqueous solutions to solvent-free environments, with the catalyst and solvent choice being critical for yield and enantioselectivity. mdpi.com

Table 2: Properties of Common Solvents

SolventDielectric Constant (ε)Type
Water (H₂O)78Polar Protic
Methanol (CH₃OH)33Polar Protic
Dimethyl Sulfoxide (DMSO)47Polar Aprotic
Acetonitrile (B52724) (CH₃CN)37Polar Aprotic
Tetrahydrofuran (THF)7.6Polar Aprotic
Dichloromethane (CH₂Cl₂)9.1Polar Aprotic
Data sourced from general chemistry resources. wikipedia.orgucalgary.ca

Regioselectivity and Chemoselectivity Principles in Derivatives' Reactions

The presence of multiple reactive sites in derivatives of this compound necessitates control over regioselectivity and chemoselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over others.

Nitrile vs. Amine: The nitrile group can be selectively hydrolyzed or reduced without affecting the amine or cyclopropyl ring by choosing appropriate reagents and conditions. chemistrysteps.comlibretexts.org Conversely, the amine can undergo reactions like acylation or alkylation. The high chemoselectivity of certain reactions, such as iridium-catalyzed reductions followed by a Strecker reaction, has been demonstrated in the presence of other functional groups like esters. organic-chemistry.org

α-Aminonitrile Reactivity: α-Aminonitriles can exhibit unique reactivity. For instance, in reactions with aminothiols, the α-aminonitrile functionality reacts selectively over other nitrile groups within the same molecule. nih.gov

Regioselectivity refers to the preferential formation of one constitutional isomer over another.

Cyclopropane Ring-Opening: In reactions that open the cyclopropyl ring, regioselectivity is a key consideration. DFT studies on the ring-opening of cyclopropyldiol derivatives have shown that cleavage of a specific C-C bond can be highly favored, with the potential energy surface for one pathway being significantly lower than the alternative. acs.org This selectivity is not always dictated by electronic effects; steric factors and the stability of the resulting intermediates can play a dominant role. acs.org

Reactions of Derivatives: In substitution reactions of derivatives, such as substituted cyclotriphosphazenes, the existing substituents can direct incoming groups to either a geminal (same atom) or non-geminal position. researchgate.netnih.gov The electron-donating properties of the pre-existing groups can be a deciding factor in the observed regiochemical outcome. nih.gov In cycloaddition reactions, the electronic polarization of the reactants, influenced by substituents, is central to determining the regioselectivity. nih.govias.ac.in

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of more efficient and environmentally friendly methods for synthesizing α-aminonitriles, including 2-(cyclopropylamino)acetonitrile, is a key area of ongoing research. acs.orgresearchgate.net Current methods, while effective, often face challenges such as the use of expensive or toxic reagents, harsh reaction conditions, and the generation of significant waste. acs.org To address these limitations, researchers are exploring several promising avenues.

One major focus is the development of novel catalytic systems. This includes the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), which offer advantages like easy separation and reusability. acs.org For instance, a Cr-MIL-101-SO3H MOF has been shown to effectively catalyze the synthesis of various α-aminonitriles under solvent-free conditions at room temperature. acs.org Similarly, the use of nanocatalysts, like copper ferrite (B1171679) (CuFe2O4), is being investigated for its potential in promoting greener synthetic routes. researchgate.net

Furthermore, the principles of green chemistry are being increasingly integrated into the synthesis of α-aminonitriles. researchgate.net This involves the use of water as a solvent, solvent-free reaction conditions, and the development of one-pot, multi-component reactions to minimize waste and energy consumption. researchgate.net These efforts are aimed at creating synthetic pathways that are not only economically viable but also environmentally benign.

Development of Asymmetric Transformations to Access Enantioenriched Forms

The synthesis of enantiomerically pure forms of chiral molecules is of paramount importance in medicinal chemistry and drug development. nih.gov Consequently, a significant area of future research for this compound and its derivatives will be the development of asymmetric synthetic methods. These methods aim to produce specific stereoisomers, which can exhibit distinct biological activities.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. mdpi.com Chiral Brønsted acids and bifunctional organocatalysts are being explored for their ability to induce stereoselectivity in the formation of α-aminonitriles and related compounds. mdpi.com For example, chiral phosphoric acids and cinchona-derived organocatalysts have shown promise in achieving high enantioselectivity in various asymmetric transformations. mdpi.com

The development of chiral catalysts for the asymmetric addition of nucleophiles to imines is a key strategy. This includes the use of chiral metal complexes and organocatalysts to control the stereochemical outcome of the reaction. nih.gov For instance, the use of chiral N-sulfinyl imines has been successful in the asymmetric synthesis of cyclopropylamines. nih.gov

Researchers are also investigating relay catalysis systems, such as the combination of gold catalysis with chiral N-heterocyclic carbene (NHC) catalysis, to achieve complex asymmetric transformations in a single step. rsc.org These innovative approaches are expected to provide efficient access to a wide range of enantioenriched molecules derived from this compound.

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A more profound understanding of the reaction mechanisms and the nature of intermediates involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new, more efficient ones. Future research will likely employ a combination of experimental and computational techniques to elucidate these intricate pathways.

Kinetic studies and the analysis of reaction intermediates will provide valuable insights into the factors that govern the reactivity and selectivity of these reactions. marquette.edu For example, understanding the mechanism of cyclopropane (B1198618) ring-opening and cycloaddition reactions can lead to the development of novel synthetic applications. marquette.edu

Investigating the role of catalysts in activating substrates and controlling reaction pathways is another important research direction. acs.org By understanding how catalysts interact with reactants and intermediates, researchers can design more effective and selective catalytic systems. The study of reaction kinetics and the characterization of catalytic species will be instrumental in achieving this goal.

Expansion of Applications in the Synthesis of Diverse Complex Molecular Architectures

This compound and its derivatives serve as versatile building blocks in organic synthesis, with the potential to be used in the construction of a wide array of complex molecules. researchgate.net Future research will focus on expanding their applications in the synthesis of natural products, pharmaceuticals, and other functionally important compounds.

The unique reactivity of the cyclopropyl (B3062369) group and the nitrile functionality makes these compounds valuable precursors for various transformations. researchgate.net For instance, the nitrile group can be readily converted into other functional groups, such as amines, amides, and carboxylic acids, providing access to a diverse range of molecular scaffolds. researchgate.net

The application of α-aminonitriles as key intermediates in the total synthesis of complex natural products is an area of active investigation. researchgate.net Their ability to serve as masked iminium ions or as precursors to other reactive intermediates makes them powerful tools for the construction of intricate molecular architectures. researchgate.net

Q & A

Basic: What are the established synthetic routes for 2-(Cyclopropylamino)acetonitrile, and how do reaction conditions influence yield?

A microwave-assisted synthesis method has been reported using ethyl 2-(cyclopropylamino)acetate, phenyl methoxycarbamate, and i-Pr2NEt in acetonitrile at 120°C for 2 hours, achieving an 89% yield after flash chromatography (5% EtOAc/CH2Cl2). Microwave irradiation enhances reaction efficiency by enabling rapid heating and reducing side reactions. Solvent choice (e.g., acetonitrile) impacts polarity and solubility, critical for reagent compatibility . Alternative routes may require optimization of catalysts or temperature gradients to minimize byproducts.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹, cyclopropyl C-H bending).
  • HRMS (EI) : Confirms molecular ion peaks (e.g., exact mass calcd for C7H12N2O3: 172.0848; observed: 172.0849) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Resolves cyclopropane ring protons (δ ~0.5–1.5 ppm) and nitrile carbon (δ ~115–120 ppm). Purity validation via HPLC or GC-MS is recommended for batch consistency .

Advanced: How can researchers resolve contradictions in spectroscopic or chromatographic data for this compound?

Discrepancies may arise from impurities (e.g., unreacted starting materials) or stereochemical variations. Strategies include:

  • Multi-dimensional NMR (e.g., COSY, HSQC) to assign overlapping proton signals.
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous structural confirmation.
  • Cross-validation : Compare HRMS and elemental analysis to rule out isotopic interference. For chromatographic anomalies, optimize mobile-phase gradients (e.g., CH2Cl2/EtOAc ratios) to improve separation .

Advanced: What mechanistic insights exist for reactions involving this compound as a precursor?

The compound’s nitrile group acts as a nucleophile in cycloadditions or substitutions. For example, in the synthesis of procyazine (a triazine herbicide), it reacts with chlorinated triazines via nucleophilic displacement at the triazine ring’s chlorine site. Kinetic studies suggest solvent polarity (acetonitrile vs. DMF) modulates reaction rates by stabilizing transition states . Computational modeling (DFT) can predict regioselectivity in such reactions.

Basic: What purification methods are optimal for isolating this compound?

  • Flash Chromatography : Effective for separating polar byproducts (e.g., using 5% EtOAc/CH2Cl2).
  • Recrystallization : Requires identifying a solvent pair (e.g., hexane/EtOAc) with differential solubility.
  • Distillation : Useful for volatile impurities but limited by the compound’s thermal stability .

Advanced: How does the cyclopropane ring influence the compound’s stability under varying pH or temperature?

The strained cyclopropane ring confers sensitivity to acid/base conditions. In acidic media, ring-opening may occur via protonation of the amino group, leading to nitrile hydrolysis. Thermal gravimetric analysis (TGA) under nitrogen can quantify decomposition thresholds. Storage at RT in inert atmospheres (argon) is advised to prevent oxidative degradation .

Advanced: What role does this compound play in synthesizing bioactive derivatives?

It serves as a key intermediate for:

  • Herbicides : Procyazine synthesis via triazine functionalization .
  • Pharmaceuticals : Derivatives like 2-(benzo[d][1,3]dioxol-5-yl)-2-(cyclopropylamino)acetonitrile exhibit potential in targeting enzyme active sites. Structure-activity relationship (SAR) studies guide modifications to enhance binding affinity .

Basic: What analytical standards ensure reproducibility in studies involving this compound?

  • Purity Criteria : >98% by HPLC (C18 column, UV detection at 254 nm) .
  • Reference Standards : Use certified materials (e.g., CAS 6542-60-5) with documented COA (Certificate of Analysis) for quantitative studies .

Advanced: How can computational tools predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Model transition states for cyclopropane ring-opening or nitrile participation in click reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Software like Gaussian or ORCA paired with crystallographic data (SHELX ) validates predicted geometries.

Advanced: What strategies mitigate hazards when handling this compound in large-scale reactions?

  • Ventilation : Use fume hoods to avoid inhalation of acetonitrile vapors (TLV: 20 ppm) .
  • Waste Management : Neutralize nitrile-containing waste with alkaline peroxide before disposal.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, reducing exposure risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.